![molecular formula C28H31N5O2 B2970849 5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-65-9](/img/structure/B2970849.png)
5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H31N5O2 and its molecular weight is 469.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
The compound under investigation, due to its structural similarity to pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, suggests potential in the synthesis of various derivatives with significant applications. For instance, a study on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives shows that these compounds exhibit significant antibacterial activity, indicating a potential application of similar compounds in antibacterial drug development (Rahmouni et al., 2014).
Fluorescence and Imaging Applications
Further research into tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores synthesized through facile reactions demonstrated high fluorescence quantum yields, good electrochemical, thermal, and photochemical stabilities. These properties make them suitable for applications in living cell imaging, explored through laser scanning confocal microscopy, highlighting their potential use in biological imaging and diagnostics (Chen et al., 2012).
Anticancer and Anti-inflammatory Applications
Moreover, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising cytotoxic activity against certain cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation. This suggests the potential therapeutic applications of such compounds in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis of Diverse Heterocyclic Compounds
Research on the synthesis of polyfunctionally substituted pyrazolo and related derivatives points to the versatility of these compounds in generating a wide array of heterocyclic compounds. These compounds have varied potential applications ranging from pharmaceuticals to materials science due to their diverse functional properties (Aly, 2006).
Inhibitors of Adenosine Receptors
Additionally, the synthesis of new pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors showcases the potential of these compounds in developing therapeutics targeting cardiovascular diseases, pain, and neurological disorders. This underscores the broad therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in modulating adenosine receptor-mediated physiological processes (Manetti et al., 2005).
Eigenschaften
IUPAC Name |
2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-21(2)32-19-24(26-25(20-32)28(35)33(29-26)23-11-7-4-8-12-23)27(34)31-17-15-30(16-18-31)14-13-22-9-5-3-6-10-22/h3-12,19-21H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLFOYNVNRBZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

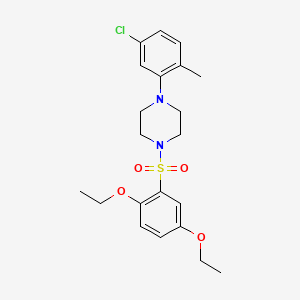
![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)



![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)
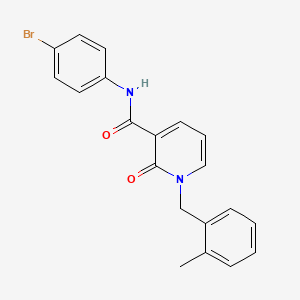



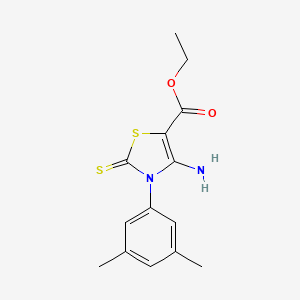
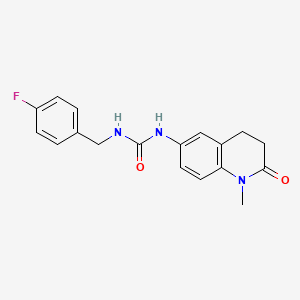
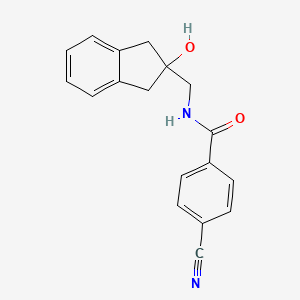
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)